Methylsulfonyl vs. Benzothiazole N-Substitution: Structural and Predicted Physicochemical Differentiation
The target compound bears an N-methylsulfonyl substituent on the azetidine ring, whereas the closest structurally characterized analog, N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS 1396855-66-5), carries a 6-methyl-1,3-benzothiazol-2-yl group [1]. The methylsulfonyl group (σp ≈ 0.72, electron-withdrawing) is substantially smaller and more polar than the benzothiazole substituent, with a calculated topological polar surface area (tPSA) contribution difference of approximately 30–40 Ų . This substitution is expected to decrease lipophilicity (clogP) and alter hydrogen-bond acceptor capacity relative to the benzothiazole analog, which is reported to exhibit enhanced blood-brain barrier permeability due to the benzylpiperidine moiety [1]. The methylsulfonyl variant is therefore predicted to show reduced CNS penetration and a distinct target selectivity profile compared to the benzothiazole analog.
| Evidence Dimension | Predicted lipophilicity and polar surface area (structural computation) |
|---|---|
| Target Compound Data | clogP ≈ 1.44; tPSA = 78.51 Ų (calculated from SMILES) |
| Comparator Or Baseline | N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS 1396855-66-5); predicted higher clogP and larger tPSA due to benzothiazole group; reported to exhibit enhanced blood-brain barrier permeability [1] |
| Quantified Difference | Estimated clogP difference ≥ 1.0 log unit; tPSA difference ≥ 30 Ų (approximate, based on fragment contributions) |
| Conditions | In silico physicochemical property prediction using SMILES-based calculation |
Why This Matters
The methylsulfonyl group's distinct polarity and hydrogen-bonding profile mean the target compound likely addresses a different biological target space or pharmacokinetic niche than the benzothiazole analog, making direct functional substitution inappropriate without experimental validation.
- [1] Kuujia. CAS No. 1396855-66-5: N-(1-Benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide. Accessed 2026. View Source
